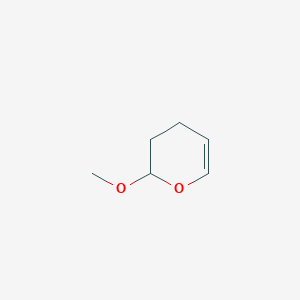

3,4-Dihydro-2-methoxy-2H-pyran

Vue d'ensemble

Description

3,4-Dihydro-2-methoxy-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a colorless to light yellow liquid with a boiling point of approximately 126°C and a flash point of 16°C . This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2-methoxy-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methoxybutanoic acid with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the use of olefin metathesis and double bond migration catalyzed by Grubbs’ catalysts .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyran derivatives. This process is typically carried out under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydro-2-methoxy-2H-pyran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can yield tetrahydropyran derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Produces lactones or carboxylic acids.

Reduction: Yields tetrahydropyran derivatives.

Substitution: Forms various substituted pyran derivatives

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Building Block for Synthesis

MDP serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block for more complex molecules.

- Dihydropyranones Synthesis : MDP is utilized in the synthesis of dihydropyranones through various catalytic processes. Recent advances have shown that using organocatalysts can yield high enantiomeric excess and yields in the production of these compounds .

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Dihydropyranone Formation | NHCs | 90 | 99 |

| Dihydropyranone Formation | Isothiourea | - | Lower than NHCs |

Pharmaceutical Applications

Potential Therapeutic Uses

The structural characteristics of MDP make it a candidate for developing new pharmacological agents. Compounds derived from MDP have been investigated for their potential as dual PPARγ/GR modulators, which could be beneficial in treating metabolic diseases .

- Case Study : A recent study explored the synthesis of yohimbine-type alkaloids using MDP as a substrate. The resulting compounds exhibited significant biological activity, highlighting MDP's potential in drug discovery .

Environmental Science

Environmental Fate and Transport

Research indicates that MDP has specific environmental behavior that is crucial for assessing its ecological impact. According to modeling studies, approximately 34.7% of MDP found in wastewater may volatilize into the air, while about 65% could be emitted via effluents from sewage treatment plants .

- Volatilization Rates : The half-life for volatilization from water bodies has been estimated to be relatively short, indicating that MDP does not persist long in aquatic environments.

| Environmental Parameter | Value |

|---|---|

| Volatilization Half-Life (River) | 3.1 hours |

| Volatilization Half-Life (Lake) | 5.15 days |

Industrial Applications

Use in Coatings and Paints

MDP is also applied in the coatings industry due to its chemical properties that enhance the performance of paints and coatings. Its inclusion can improve adhesion and durability .

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-2-methoxy-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its methoxy group can participate in nucleophilic substitution, while the pyran ring can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2H-pyran: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.

2-Methoxytetrahydropyran: Another methoxy-substituted pyran, but with a fully saturated ring, leading to different reactivity and applications.

Tetrahydropyran: A fully saturated pyran ring, commonly used as a solvent and in the synthesis of other heterocyclic compounds.

Uniqueness: 3,4-Dihydro-2-methoxy-2H-pyran stands out due to its unique combination of a methoxy group and a partially unsaturated pyran ring. This structure imparts distinct reactivity patterns, making it valuable in specific synthetic applications where other pyran derivatives may not be as effective .

Activité Biologique

3,4-Dihydro-2-methoxy-2H-pyran (MDP) is a cyclic ether with significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of MDP, including its synthesis, pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : Approximately 114.14 g/mol

- Structural Characteristics : MDP contains a saturated pyran ring with a methoxy group, contributing to its reactivity and interaction with biological systems.

Synthesis of this compound

MDP can be synthesized through various methods, including the Diels-Alder reaction between acrolein and methyl vinyl ether. This reaction yields MDP as an intermediate that can further hydrolyze to produce glutaraldehyde under acidic conditions .

Pharmacological Properties

Research indicates that MDP and its derivatives exhibit several pharmacological activities:

- Neurological Effects : Certain derivatives of MDP have shown potential in influencing neurological functions. Animal studies demonstrate stimulating effects, suggesting possible applications in treating neurological disorders.

- Interaction with Biological Molecules : MDP has been studied for its interactions with enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and potential therapeutic uses.

- Toxicity Profile : The acute toxicity of MDP has been assessed in various studies:

Case Studies

Several studies have explored the biological effects of MDP:

- Study on Neurological Activity : A study evaluated the effects of MDP derivatives on animal models, revealing significant stimulation of the central nervous system (CNS). These findings indicate potential for developing new CNS-active agents.

- Toxicity Assessment : A comprehensive toxicity assessment highlighted that while MDP exhibits some therapeutic potential, it also poses risks due to its irritant properties and acute toxicity profile. Continuous monitoring is recommended for safe handling in laboratory settings .

Comparative Analysis of Similar Compounds

The biological activity of MDP can be compared with structurally similar compounds to highlight differences in pharmacological effects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Saturated pyran ring | Exhibits significant neurological activity |

| 5-Methyl-2H-pyran | Methyl substitution at the 5-position | Varies in biological activity |

| 4-Methoxy-3,4-dihydro-2H-pyran | Additional functional groups | Potentially different pharmacological effects |

| 3-Hydroxy-5,6-dihydro-2H-pyran | Hydroxyl group addition | Altered solubility and reactivity |

Propriétés

IUPAC Name |

2-methoxy-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWUZHUTJDTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027570 | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4454-05-1 | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4454-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF1850DW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-dihydro-2-methoxy-2H-pyran interesting for synthetic chemists?

A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the presence of the enol ether moiety, making it susceptible to electrophilic attack and enabling various transformations. For instance, it readily undergoes [addition-rearrangement reactions with arylsulfonyl isocyanates to yield functionalized 2-piperidones] [, ]. This reaction offers a new route to valuable piperidone derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds.

Q2: Can you provide an example of how this compound has been used in total synthesis?

A2: [Researchers employed a photochemical cycloaddition reaction between this compound and 1,3-diacetylimidazolin-2-one as a key step in the total synthesis of (±)-biotin] []. This strategy highlights the potential of this compound to construct complex molecular architectures relevant to natural product synthesis.

Q3: How does the substitution pattern on the this compound ring influence its reactivity?

A3: [Studies have shown that introducing methyl substituents at the 5- and 6-positions of the this compound ring can impact the regioselectivity and yield of the addition-rearrangement reaction with arylsulfonyl isocyanates] []. This finding suggests that fine-tuning the substitution pattern on the pyran ring allows for control over the reaction outcome and access to a wider range of substituted piperidone derivatives.

Q4: What other types of electrophiles react with 3,4-dihydro-2-methoxy-2H-pyrans?

A4: While arylsulfonyl isocyanates are well-documented reactants, research also demonstrates the reactivity of [this compound and its derivatives with (4-methylphenyl)sulfonyl isocyanate] []. This suggests that a broader range of sulfonyl isocyanates can participate in these reactions, potentially leading to diverse piperidone structures. Further exploration of other electrophilic species is an active area of research to expand the synthetic utility of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.